molecular formula C16H15NO2 B8518692 5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone

5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone

Cat. No. B8518692
M. Wt: 253.29 g/mol
InChI Key: DQBBKDMPRJVMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-benzyl-7,8-dihydro-6H-quinoline-2,5-dione

InChI

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(19)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2

InChI Key

DQBBKDMPRJVMOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone (5.0 g), lithium hydride (0.37 g), and dimethylformamide (200 ml) was stirred at 25° C. for 3 hrs. Benzyl bromide (5.5 g) was added and the mixture was stirred for 20 hrs. Water was added, and the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The layers were separated and combined organic phase was washed with water, brine, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was triturated with hexanes to provide 4.5 (58%) of 5,6,7,8-tetrahydro-5-oxo-1-phenylmethyl-2(1H)-quinolinone.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
58%

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